
1,6-Dichloro-5-methoxyisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Dichloro-5-methoxyisoquinoline is an organic compound belonging to the isoquinoline family. Isoquinolines are aromatic heterocyclic compounds containing a benzene ring fused to a pyridine ring. This particular compound is characterized by the presence of two chlorine atoms at positions 1 and 6, and a methoxy group at position 5 on the isoquinoline ring. It has a molecular formula of C10H7Cl2NO and a molecular weight of approximately 228.07 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dichloro-5-methoxyisoquinoline can be achieved through various synthetic routes. One common method involves the chlorination of 5-methoxyisoquinoline using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-chlorination .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
1,6-Dichloro-5-methoxyisoquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 1 and 6 can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Major Products Formed
Nucleophilic Substitution: Substituted isoquinolines with various functional groups.
Oxidation: Isoquinoline-5-carboxaldehyde or isoquinoline-5-carboxylic acid.
Reduction: Dihydroisoquinoline derivatives.
Aplicaciones Científicas De Investigación
1,6-Dichloro-5-methoxyisoquinoline has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Mecanismo De Acción
The mechanism of action of 1,6-Dichloro-5-methoxyisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dichloro-6-methoxyisoquinoline: Similar structure with chlorine atoms at positions 1 and 3 instead of 1 and 6.
1,3-Dichloro-6-methylisoquinoline: Similar structure with a methyl group instead of a methoxy group at position 6.
Uniqueness
1,6-Dichloro-5-methoxyisoquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of chlorine atoms at positions 1 and 6 and a methoxy group at position 5 provides distinct electronic and steric properties that differentiate it from other isoquinoline derivatives .
Propiedades
Número CAS |
630423-34-6 |
|---|---|
Fórmula molecular |
C10H7Cl2NO |
Peso molecular |
228.07 g/mol |
Nombre IUPAC |
1,6-dichloro-5-methoxyisoquinoline |
InChI |
InChI=1S/C10H7Cl2NO/c1-14-9-6-4-5-13-10(12)7(6)2-3-8(9)11/h2-5H,1H3 |
Clave InChI |
INVUBBLZXUWGHF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC2=C1C=CN=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-hydroxyphenyl)-[5-(4-hydroxyphenyl)-1H-imidazol-2-yl]methanone](/img/structure/B13988869.png)

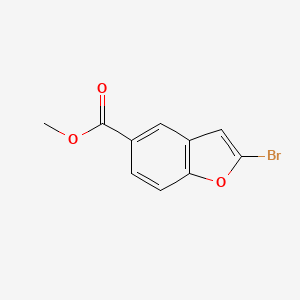

![2-Oxo-2,3-dihydrooxazolo[4,5-b]pyridine-5-carbaldehyde](/img/structure/B13988892.png)

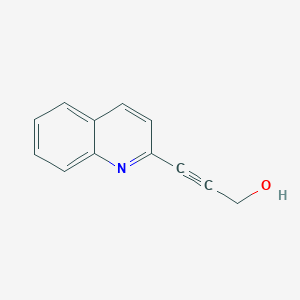

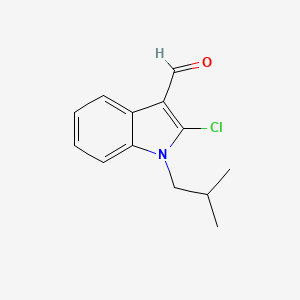
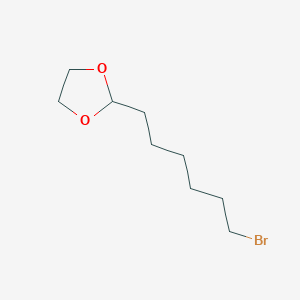
![N-benzyl-2H-triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13988920.png)
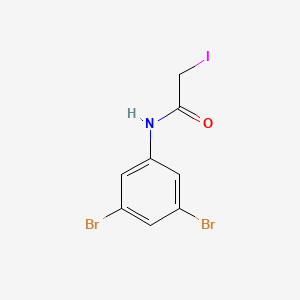
![4-[[4-[Bis(2-chloroethyl)amino]-2-methylphenyl]diazenyl]benzoic acid](/img/structure/B13988933.png)
![Pyrazolo[1,5-A]pyrimidin-5-ylboronic acid pinacol ester](/img/structure/B13988934.png)
